![molecular formula C9H15NO B2886428 (1S,8R)-9-azabicyclo[6.2.0]decan-10-one CAS No. 522644-06-0](/img/structure/B2886428.png)
(1S,8R)-9-azabicyclo[6.2.0]decan-10-one
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Description
“(1S,8R)-9-azabicyclo[6.2.0]decan-10-one” is a chemical compound with the molecular formula C10H17NO2 . It contains a total of 31 bonds, including 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 four-membered ring, 1 eight-membered ring, 1 ten-membered ring, 1 tertiary amide (aliphatic), 1 hydroxyl group, and 1 Beta-Lactam .
Molecular Structure Analysis
The molecular structure of “(1S,8R)-9-azabicyclo[6.2.0]decan-10-one” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 31 bonds, including 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 four-membered ring, 1 eight-membered ring, 1 ten-membered ring, 1 tertiary amide (aliphatic), 1 hydroxyl group, and 1 Beta-Lactam .Physical And Chemical Properties Analysis
The molecular weight of “(1S,8R)-9-azabicyclo[6.2.0]decan-10-one” is 183.24748 g/mol . The IUPAC name is 9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one . The SMILES string is OCN2C1CCCCCCC1C2=O .Scientific Research Applications
Process Simulation in Chemical Engineering
The thermophysical properties of (1S,8R)-9-azabicyclo[6.2.0]decan-10-one can be utilized in process simulators like Aspen Plus . These simulators aid in the design and analysis of chemical processes by predicting the behavior of chemical compounds under different conditions. The data files containing thermophysical properties are crucial for accurate simulations.
Study of Free Radicals
This compound’s thermodynamic data can be valuable for research on free radicals, particularly in the context of oxidation, combustion, and thermal cracking kinetics . Understanding the behavior of free radicals is essential for developing new materials and pharmaceuticals, as well as for environmental monitoring.
properties
IUPAC Name |
(1S,8R)-9-azabicyclo[6.2.0]decan-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h7-8H,1-6H2,(H,10,11)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZLUTQKGLCRPL-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2C(CC1)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC[C@@H]2[C@H](CC1)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,8R)-9-azabicyclo[6.2.0]decan-10-one |
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